N-Tert-butoxycarbonyl-azido-D-alanine
CAS No.: 225780-77-8
Cat. No.: VC0558555
Molecular Formula: C8H14N4O4*C6H13N
Molecular Weight: 230,22*99,18 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225780-77-8 |
---|---|
Molecular Formula | C8H14N4O4*C6H13N |
Molecular Weight | 230,22*99,18 g/mole |
IUPAC Name | (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1 |
SMILES | CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
N-Tert-butoxycarbonyl-azido-D-alanine features a distinct molecular structure comprising a D-alanine core with specific functional groups. The compound has a molecular formula of C8H14N4O4 and a molecular weight of 230.22 g/mol . The structure includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen of D-alanine, while an azide group (-N3) provides the reactive functionality that makes this compound valuable for click chemistry reactions.
Table 1. Key Chemical Identifiers for N-Tert-butoxycarbonyl-azido-D-alanine
Parameter | Value |
---|---|
CAS Number | 225780-77-8 |
Molecular Formula | C8H14N4O4 |
Molecular Weight | 230.22 g/mol |
IUPAC Name | (2R)-2-(azido((tert-butoxy)carbonyl)amino)propanoic acid |
Chirality | D-isomer |
The D-configuration of the alanine backbone represents an important structural characteristic that distinguishes this compound from its L-isomer (CAS: 122225-54-1) . The stereochemistry at the alpha carbon influences the compound's behavior in biological systems and its applications in research settings.
Physical and Chemical Properties
N-Tert-butoxycarbonyl-azido-D-alanine typically exists as a solid at room temperature. The compound contains several functional groups that contribute to its chemical reactivity. The carboxylic acid group provides acidity and can participate in esterification reactions, while the azide group is particularly valuable for its ability to engage in 1,3-dipolar cycloaddition reactions, especially with alkynes in "click chemistry" processes .
The Boc protecting group is relatively stable under basic conditions but can be cleaved under acidic conditions, a property that makes it useful in controlled deprotection strategies during peptide synthesis. The azide functionality introduces a reactive handle that allows for chemoselective modifications without affecting other functional groups within complex molecules .
Synthesis Methods and Applications
Synthetic Approaches
Comparative Analysis
Comparison with L-isomer
N-Tert-butoxycarbonyl-azido-D-alanine differs from its L-isomer primarily in the stereochemistry at the alpha carbon. While the D-isomer (CAS: 225780-77-8) has specific applications in research and potential therapeutic development, the L-isomer (CAS: 122225-54-1) is also utilized in various research contexts . Both compounds share similar chemical reactivity due to their identical functional groups, but their different stereochemistry influences their behavior in biological systems and their interactions with stereoselective enzymes and receptors.
Table 2. Comparison between D and L isomers of N-Tert-butoxycarbonyl-azido-alanine
Feature | D-isomer (225780-77-8) | L-isomer (122225-54-1) |
---|---|---|
Stereochemistry | R-configuration | S-configuration |
Natural occurrence | Less common in nature | More common in biological systems |
Enzymatic stability | Generally more resistant to proteolytic enzymes | More readily recognized by natural enzymes |
Commercial availability | Available for research purposes | Available with various salt forms |
Common synonyms | Boc-D-Aza-OH, N-tert-Butoxycarbonyl-azido-D-alanine | Boc-L-Aza-OH, N-tert-Butoxycarbonyl-azido-L-alanine |
Other Related Compounds
N-Tert-butoxycarbonyl-azido-D-alanine belongs to a family of protected amino acid derivatives that play important roles in peptide chemistry. Related compounds include N-(tert-Butoxycarbonyl)-L-alanine (CAS: 15761-38-3), which lacks the azide functionality but shares the Boc protecting group . Another related compound is N-tert-Butyloxycarbonyl-dl-azidoalanine (CAS: 108283-49-4), which represents a racemic mixture of the D and L isomers .
These compounds share similar applications in peptide synthesis but differ in their specific properties and applications. The presence of the azide group in N-Tert-butoxycarbonyl-azido-D-alanine distinguishes it from simpler Boc-protected amino acids, enabling additional functionalization through click chemistry reactions.
Current Research and Future Directions
Current research on N-Tert-butoxycarbonyl-azido-D-alanine continues to explore its applications in various fields, including the development of novel peptide-based drugs, imaging agents, and bioconjugation strategies. The compound's unique combination of a D-amino acid structure with both protective and reactive functionalities makes it particularly valuable for designing peptides with improved properties.
Interaction studies focus on the compound's ability to participate in click chemistry reactions and enhance the properties of peptides containing D-amino acids. These studies contribute to our understanding of how modified amino acids like N-Tert-butoxycarbonyl-azido-D-alanine can be utilized to create peptides with tailored properties for specific applications.
Future research directions may include:
-
Development of improved synthetic routes for N-Tert-butoxycarbonyl-azido-D-alanine and related compounds
-
Exploration of novel applications in targeted drug delivery systems
-
Investigation of its potential in developing antimicrobial peptides resistant to enzymatic degradation
-
Application in the creation of peptide-based biosensors utilizing click chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume